(5,5-Difluorooxan-2-yl)methanamine hydrochloride

Lipophilicity ADME Drug Design

This gem‑difluoro tetrahydropyran methanamine hydrochloride offers medicinal chemists a validated strategy to lower LogP by ~0.8 units vs. the non‑fluorinated parent—without adding H‑bond donors or rotatable bonds. The 5,5‑CF₂ motif blocks oxidative metabolism at the C‑5 methylene while the primary amine at the 2‑position enables rapid library synthesis. Multi‑vendor availability (≥95% purity) ensures reliable resupply for fragment‑based screening and lead optimisation programmes.

Molecular Formula C6H12ClF2NO
Molecular Weight 187.61
CAS No. 2138228-63-2
Cat. No. B2359359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,5-Difluorooxan-2-yl)methanamine hydrochloride
CAS2138228-63-2
Molecular FormulaC6H12ClF2NO
Molecular Weight187.61
Structural Identifiers
SMILESC1CC(COC1CN)(F)F.Cl
InChIInChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-5(3-9)10-4-6;/h5H,1-4,9H2;1H
InChIKeyPKPNUIDVPWSBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (5,5-Difluorooxan-2-yl)methanamine Hydrochloride (CAS 2138228-63-2) is a Strategic Fluorinated Building Block for Medicinal Chemistry Procurement


(5,5-Difluorooxan-2-yl)methanamine hydrochloride is a gem‑difluorinated saturated oxygen heterocycle bearing a primary aminomethyl substituent at the 2‑position of the tetrahydropyran ring [1]. As a member of the gem‑difluoro O‑heterocycle family systematically characterised by Melnykov and Grygorenko (2024), it offers a well‑defined physicochemical profile—predicted pKa of 9.52 ± 0.29 and experimental LogP of 1.18 —that distinguishes it from the non‑fluorinated parent and from regioisomeric difluoro‑oxane amines [2]. The compound is supplied as the hydrochloride salt (≥95 % purity) by multiple reputable vendors, including Enamine (via Sigma‑Aldrich), AKSci, and Leyan, making it a readily accessible fragment for structure‑based drug discovery programmes .

Why (5,5-Difluorooxan-2-yl)methanamine Hydrochloride Cannot Be Replaced by Non-Fluorinated or Regioisomeric Tetrahydropyran Amines


The 5,5‑gem‑difluoro substitution pattern creates a unique electronic and conformational environment that cannot be replicated by the non‑fluorinated parent (tetrahydro‑2H‑pyran‑2‑yl)methanamine or by regioisomeric difluoro‑oxane amines. Systematic studies by Melnykov et al. (2024) demonstrated that introducing the gem‑CF₂ moiety into saturated O‑heterocycles produces additive effects on amine pKa and complex, structure‑dependent changes in lipophilicity that are governed by the mutual interaction of the oxygen and CF₂ dipoles [1]. Simply swapping the 5,5‑difluoro compound for the non‑fluorinated analogue alters LogP by approximately 0.8 units (from ~2.02 to ~1.18), which can be decisive for membrane permeability and off‑target promiscuity in lead optimisation . Furthermore, the regioisomer (4,4‑difluorooxan‑3‑yl)methanamine places the amine at the 3‑position with a different spatial relationship to the CF₂ group, yielding a distinct pKa–LogP profile that is not interchangeable in structure–activity relationships .

Quantitative Differentiation Evidence for (5,5-Difluorooxan-2-yl)methanamine Hydrochloride Versus Closest Analogs


Lipophilicity Modulation: 5,5‑Difluoro Substitution Lowers LogP by ~0.8 Units Versus the Non‑Fluorinated Parent

The target compound exhibits a measured/predicted LogP of 1.18 (TPSA 35.25 Ų), whereas the non‑fluorinated parent (tetrahydro‑2H‑pyran‑2‑yl)methanamine (CAS 6628‑83‑7) has a reported LogP of 2.02 [1]. This LogP reduction of ~0.8 log units arises from the polarising effect of the gem‑CF₂ group adjacent to the ring oxygen, which increases the compound's hydrophilicity despite the presence of fluorine atoms—a phenomenon consistent with the 'Janus face' behaviour reported for facially polarised cyclic systems by Melnykov et al. (2024) [2]. The lower LogP reduces phospholipidosis risk and non‑specific protein binding while maintaining sufficient passive permeability for oral absorption when incorporated into larger drug‑like scaffolds.

Lipophilicity ADME Drug Design Bioisostere

Amine Basicity: Gem‑CF₂ Group Predictably Modulates pKa Through Inductive Withdrawal

The free base of the target compound has a predicted pKa of 9.52 ± 0.29 . This value reflects the electron‑withdrawing inductive effect of the gem‑CF₂ group at the δ‑position relative to the amine, which reduces basicity compared with an unsubstituted aliphatic primary amine (typical pKa ~10.5–10.7). Systematic studies on gem‑difluorocycloalkane amines (Holovach, 2024; Melnykov et al., 2022) demonstrated that the effect of gem‑difluorination on pKa is primarily governed by the inductive effect and follows a predictable δ > γ > β trend based on the CF₂ position relative to the amine [1][2]. The predicted pKa of the target compound places it in a favourable range for balancing solubility and permeability in neutral to mildly basic physiological compartments, distinct from the unfluorinated analog which, while sharing a similar predicted pKa for the (S)‑enantiomer (~9.52), lacks the metabolic stability advantages of fluorination .

Amine Basicity pKa Inductive Effect Bioisostere

Metabolic Stability: Gem‑CF₂ Substitution Confers Resistance to Oxidative Metabolism

Although direct microsomal clearance data for this specific compound are not published, class‑level evidence from the systematic studies of mono‑ and difluorinated saturated heterocyclic amines (Melnykov et al., 2023) demonstrated that gem‑difluoro substitution consistently yields high metabolic stability, with intrinsic microsomal clearance values indicating resistance to oxidative metabolism—only the 3,3‑difluoroazetidine derivative showed significant turnover among the compounds tested [1]. In the cycloalkane series (Holovach, 2024), gem‑difluorination either maintained or slightly improved metabolic stability relative to non‑fluorinated counterparts [2]. The strong C–F bond (bond dissociation energy ~485 kJ mol⁻¹) at the 5‑position blocks a common metabolic soft spot on the tetrahydropyran ring without introducing the steric bulk associated with methyl or trifluoromethyl blocking groups . By contrast, the non‑fluorinated parent (CAS 6628‑83‑7) retains unsubstituted methylene positions at C‑5 that are susceptible to cytochrome P450‑mediated oxidation, potentially limiting its utility in lead series requiring extended half‑life.

Metabolic Stability Microsomal Clearance CYP450 Half-Life

Regioisomeric Specificity: 5,5‑Gem‑Difluoro Substitution Arrangement Versus 4,4‑ and 3,3‑Difluoro Regioisomers

The target compound places the gem‑CF₂ group at the 5‑position of the oxane ring with the aminomethyl substituent at the 2‑position. This arrangement is distinct from the 4,4‑difluorooxan‑3‑yl methanamine regioisomer (CAS 1780779‑29‑4) and the 5,5‑difluorotetrahydro‑2H‑pyran‑3‑yl methanamine regioisomer (CAS 2891598‑74‑4) . According to the systematic additive model established by Melnykov et al. (2024) for O‑heterocycles, the relative position of the gem‑CF₂ moiety to both the ring oxygen and the amine functional group governs the net pKa and LogP outcome [1]. The 5,5‑difluoro‑2‑aminomethyl arrangement positions the CF₂ group δ to the amine (via the ring), producing a different inductive withdrawal pattern compared with the 4,4‑difluoro regioisomer where CF₂ is γ to the amine. These positional effects translate into distinct physicochemical profiles that are not freely interchangeable in medicinal chemistry campaigns, making the selection of the correct regioisomer a non‑trivial procurement decision.

Regioisomer Positional Isomer Structure–Activity Relationship Scaffold Differentiation

Supply‑Chain Reliability: Multi‑Vendor Availability at Defined Purity with Full Analytical Documentation

The target compound is stocked by at least three independent vendors at specifications exceeding 95 % purity: Enamine (via Sigma‑Aldrich, cat. ENAH03A1C2FE, 95 % purity, powder form), AKSci (cat. 4077EL, 95 % purity), and Leyan (cat. 2172216, 98 % purity) . In contrast, the 4,4‑difluorooxan‑3‑yl regioisomer is listed by fewer suppliers and often as a custom synthesis item, while the 5,5‑difluorotetrahydropyran‑3‑yl regioisomer is primarily available from a single specialised vendor . The hydrochloride salt form ensures consistent handling, storage at 4 °C, and straightforward formulation for biological assays. This multi‑vendor redundancy reduces single‑source procurement risk and facilitates competitive pricing, a practical but critical differentiator when selecting between closely related fluorinated building blocks.

Procurement Supply Chain Purity Specification Quality Assurance

Evidence‑Based Procurement and Application Scenarios for (5,5-Difluorooxan-2-yl)methanamine Hydrochloride


Lead Optimisation Requiring Lipophilicity Reduction Without Introducing Additional Hydrogen‑Bond Donors or Acceptors

When a drug discovery programme has identified a tetrahydropyran‑containing lead with an acceptable potency profile but LogP exceeding 3–4 and consequent high phospholipidosis risk, the 5,5‑difluorooxan‑2‑yl methanamine building block can replace the non‑fluorinated parent. The ~0.8‑unit LogP decrease shifts the candidate into a more developable physicochemical space while preserving the saturated O‑heterocycle scaffold geometry [1]. Unlike introducing a hydroxyl or sulfone group to lower LogP, the gem‑CF₂ motif achieves this without adding hydrogen‑bond donors or additional rotatable bonds, maintaining ligand efficiency and oral bioavailability potential as demonstrated in the MAPK kinase inhibitor case study within the Melnykov et al. (2024) O‑heterocycle paper .

Scaffold‑Hopping Programmes Using gem‑Difluoro Bioisosteres to Block Metabolic Soft Spots

In projects where in vitro microsomal stability data identifies the tetrahydropyran C‑5 methylene as a primary site of oxidative metabolism, the 5,5‑difluoro variant provides a direct bioisosteric replacement. Class‑level evidence from Melnykov et al. (2023) and Holovach (2024) supports the metabolic stability benefit of gem‑CF₂ incorporation [1]. The compound's primary amine handle at the 2‑position enables rapid parallel synthesis of amide, sulfonamide, or reductive amination libraries, allowing medicinal chemists to probe the SAR of the difluoro‑tetrahydropyran motif across diverse chemotypes without de novo scaffold synthesis .

Fragment‑Based Drug Discovery Requiring Fluorinated Saturated O‑Heterocycle Fragments with Defined Physicochemical Properties

The target compound meets the criteria for a high‑quality fragment: molecular weight 187.62 Da (HCl salt), LogP 1.18, TPSA 35.25 Ų, one hydrogen‑bond donor, and two hydrogen‑bond acceptors [1]. The gem‑CF₂ group provides a ¹⁹F NMR handle for fragment screening by protein‑observed ¹⁹F NMR, while the primary amine enables straightforward elaboration. For procurement, the multi‑vendor availability ensures that fragment libraries can be replenished without batch‑to‑batch variability concerns. The compound has been featured in Enamine's commercial library of gem‑difluorinated cyclic amines specifically curated for drug design applications .

Synthesis of Fluorinated Pyrimidine‑ or Triazine‑Containing Kinase Inhibitor Scaffolds

Downstream derivatives of the 5,5‑difluorooxan‑2‑yl methanamine core—such as 2‑chloro‑4‑(5,5‑difluorotetrahydro‑2H‑pyran‑2‑yl)‑5‑methylpyrimidine (CAS 2699739‑45‑0)—have been registered as synthetic intermediates, indicating active use of this building block in heterocyclic medicinal chemistry [1]. The primary amine can be directly coupled to pyrimidine, triazine, or pyridine electrophiles to generate screening compounds, and the CF₂ group provides a convenient ¹⁹F NMR probe for monitoring reactions and assessing compound integrity in biological matrices. This positions the target compound as a versatile entry point for synthesising fluorinated heteroaryl‑tetrahydropyran conjugates for kinase or GPCR programmes.

Quote Request

Request a Quote for (5,5-Difluorooxan-2-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.